molecular formula C6H9N3O2 B8703116 3-(2-Aminoethyl)pyrimidine-2,4(1H,3H)-dione

3-(2-Aminoethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B8703116
M. Wt: 155.15 g/mol
InChI Key: PJLQLBFITTWYQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Aminoethyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C6H9N3O2 and its molecular weight is 155.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

3-(2-aminoethyl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C6H9N3O2/c7-2-4-9-5(10)1-3-8-6(9)11/h1,3H,2,4,7H2,(H,8,11)

InChI Key

PJLQLBFITTWYQI-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)N(C1=O)CCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

14.2 g (78.0 mmol) of 30 were suspended in 175 ml of pyridine in a 250 ml three-necked flask equipped with an internal thermometer and reflux condenser and the mixture was treated with 61.4 g (234 mmol) of triphenylphosphine2). It was heated at 60° C. for 5 hours and stirred overnight at room temp. (TLC checking, CHCl3/MeOH 5:1). 40 ml of 25% strength ammonia solution were added to the suspension, which then clarified. The solvents were removed in vacuo in a rotary evaporator. The residue was stirred at room temp. for 30 min in 200 ml of CH2Cl2/MeOH 1:1, and the recipitate was filtered off and washed with CH2Cl2. After drying in vacuo in a desiccator over phosphorus entoxide, 10.0 g (85%) of 31 of m.p. 214-220° C. were obtained.
Name
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
85%

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